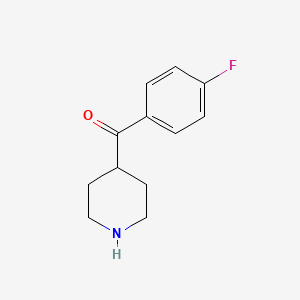

4-(4-Fluorobenzoyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABERUOJGWHYBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347223 | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56346-57-7 | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056346577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-FLUOROBENZOYL)PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4JJ6US7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Privileged Scaffold

An In-depth Technical Guide to 4-(4-Fluorobenzoyl)piperidine: A Cornerstone in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." this compound is a quintessential example of such a scaffold. Its prevalence is not coincidental but rather a testament to a unique convergence of physicochemical properties and versatile reactivity that medicinal chemists have strategically exploited for decades. This guide offers a comprehensive technical overview of this compound, delving into its synthesis, chemical properties, analytical characterization, and pivotal role as a building block in the development of novel therapeutics. The intended audience—researchers, scientists, and drug development professionals—will find field-proven insights and detailed protocols to effectively leverage this critical chemical entity.

The core value of this compound lies in the synergistic interplay of its two key components: the piperidine ring and the 4-fluorobenzoyl moiety. The piperidine ring, a saturated heterocycle, provides a robust, three-dimensional scaffold that can improve aqueous solubility and introduce a basic nitrogen atom, a common feature in many centrally active drugs for interacting with biological targets.[1] Concurrently, the 4-fluorobenzoyl group offers several strategic advantages. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pharmacokinetic profile of a drug candidate.[2] The ketone linkage provides a strong hydrogen bond acceptor, crucial for anchoring ligands within receptor binding pockets.[3] This combination has proven particularly effective in the design of ligands for serotonin (5-HT) and dopamine receptors, making the 4-(p-fluorobenzoyl)piperidine fragment a crucial component in the development of antipsychotic and neurological drugs.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and synthesis. This compound is typically a white to off-white crystalline powder, and its hydrochloride salt is often used to improve solubility and handling.[6][7]

| Property | Value | Source(s) |

| Chemical Name | (4-Fluorophenyl)(piperidin-4-yl)methanone | [8] |

| CAS Number | 56346-57-7 (Free Base) | [6][8] |

| CAS Number | 25519-78-2 (Hydrochloride Salt) | [3][9] |

| Molecular Formula | C₁₂H₁₄FNO | [8] |

| Molecular Weight | 207.24 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 102-105°C (Free Base) | [6] |

| Melting Point | 222-224°C (Hydrochloride Salt) | [10][11] |

| Solubility | Soluble in DMSO, methanol, chloroform; insoluble in water | [6] |

Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides the definitive structural confirmation and purity assessment for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. Key expected signals include multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the fluorophenyl ring, a multiplet for the proton at the C4 position of the piperidine ring, and a series of multiplets for the remaining piperidine ring protons. The N-H proton of the piperidine ring will also be present, though its chemical shift can be broad and solvent-dependent.[2][12]

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift. The carbon atoms of the fluorophenyl ring will appear in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (J C-F). The carbons of the piperidine ring will appear in the aliphatic region.[2] The presence of rotamers due to the restricted rotation around the amide bond in N-acylated piperidine derivatives can sometimes lead to the appearance of multiple signals for a single carbon, a phenomenon that can be studied using dynamic NMR techniques.[13][14]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (207.24 g/mol ).[8][15]

Synthesis and Chemical Reactivity

The synthesis of this compound is well-established, typically proceeding through a pathway that ensures high purity and yield, making it readily accessible for research and development.

A Validated Synthetic Workflow

A common and reliable method involves a two-step process starting with a protected piperidine derivative, followed by deprotection. This approach prevents side reactions at the piperidine nitrogen.

-

Step 1: Friedel-Crafts Acylation. The synthesis begins with the reaction of 1-acetylisonipecotoyl chloride (an N-protected piperidine derivative) with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction attaches the piperidine carbonyl group to the fluorobenzene ring, yielding 1-acetyl-4-(4-fluorobenzoyl)piperidine.[16]

-

Step 2: Acidic Hydrolysis (Deprotection). The resulting N-acetyl protected intermediate is then subjected to hydrolysis under acidic conditions, typically by refluxing with hydrochloric acid (HCl). This step removes the acetyl protecting group from the piperidine nitrogen, yielding the final product, this compound, which is isolated as its hydrochloride salt.[10][17]

Chemical Reactivity and Derivatization

The true power of this compound lies in its capacity for controlled chemical modification, allowing for the systematic exploration of chemical space in drug design.

-

N-Functionalization: The secondary amine of the piperidine ring is a prime site for modification. It readily undergoes N-alkylation or N-arylation with various electrophiles (e.g., alkyl halides, benzyl chlorides) to introduce diverse substituents.[3][18] This is a critical step in building more complex molecules, such as the synthesis of the antihypertensive drug Ketanserin.[3]

-

Carbonyl Group Reactions: The ketone can be reduced using agents like sodium borohydride to form the corresponding secondary alcohol.[3] This transformation alters the molecule's polarity and hydrogen bonding capability, which can significantly impact biological activity.

-

Aromatic Substitution: While the fluorine atom is generally stable, under specific conditions, it can be displaced via nucleophilic aromatic substitution, allowing for the introduction of other functional groups.[3]

Pivotal Applications in Drug Discovery

This compound is not merely an intermediate; it is a foundational element in structure-activity relationship (SAR) studies and a key pharmacophore for numerous biologically active compounds.[9]

A Privileged Scaffold for CNS Targets

The structure is particularly well-suited for targeting central nervous system (CNS) receptors. The 4-(p-fluorobenzoyl)piperidine moiety is considered a constrained analogue of the butyrophenone pharmacophore, a key feature of many antipsychotic drugs.[4] This structural motif is crucial for the proper orientation and anchoring of ligands within the binding sites of serotonin 5-HT₂A and dopamine D₂ receptors.[4][5] Derivatives have shown high affinity for these receptors, making them valuable leads for developing treatments for psychiatric and neurodegenerative disorders.[3][5] For instance, its derivatives have been investigated for their potential in migraine therapy due to their affinity for 5-HT₁F receptors.[3]

Analytical Protocols for Quality Assurance

Ensuring the purity of starting materials is a non-negotiable aspect of drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol describes a self-validating system for the routine purity analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection.

Objective: To determine the purity and identify any process-related impurities in a sample of this compound.

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 0-2 min: 10% B; 2-18 min: 10% to 90% B; 18-22 min: 90% B; 22.1-25 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter if necessary.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the system is clean.

-

Inject the prepared sample.

-

Integrate the resulting chromatogram to determine the area percentage of the main peak relative to any impurity peaks. Purity is typically reported as ≥98.5%.[6]

Causality and Validation: The C18 column provides excellent retention and separation for moderately polar compounds. The acidic mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. The gradient elution allows for the effective separation of the main compound from both more polar and less polar impurities within a reasonable run time.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its hydrochloride salt is essential for ensuring researcher safety.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[8][19]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[19][20]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[19][20]

-

First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[19][21]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended.[11]

Conclusion

This compound stands as a testament to the power of privileged structures in medicinal chemistry. Its robust and versatile scaffold, combined with favorable physicochemical properties imparted by the fluorobenzoyl group, has solidified its role as a critical building block in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system.[9][22] The well-defined synthetic routes and analytical methods further enhance its utility for researchers and drug development professionals. A comprehensive understanding of its chemistry, reactivity, and handling is paramount for unlocking its full potential in the ongoing quest for novel and more effective therapeutics.

References

-

PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound hydrochloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comprehensive Technical Profile of this compound (CAS 56346-57-7). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724440, this compound. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). This compound hydrochloridde. Retrieved from [Link]

-

Iovine, V., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(21), 6619. Retrieved from [Link]

-

Iovine, V., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(21), 6619. Retrieved from [Link]

-

Khan, I., et al. (2022). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 12(1), 16405. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

-

Wessig, P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3324. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine - NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from [Link]

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound Hydrochloride: Chemical Properties, Uses, Safety Data | Reliable China Supplier [pipzine-chem.com]

- 8. This compound | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. prepchem.com [prepchem.com]

- 11. 25519-78-2 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine [webbook.nist.gov]

- 16. prepchem.com [prepchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. prepchem.com [prepchem.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.pt [fishersci.pt]

- 21. echemi.com [echemi.com]

- 22. This compound hydrochloride_TargetMol [targetmol.com]

Introduction: The Significance of a Privileged Scaffold

An In-Depth Technical Guide to 4-(4-Fluorobenzoyl)piperidine: Structure, Properties, and Applications

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The this compound moiety is a quintessential example of such a "privileged structure."[1][2] Its unique combination of a piperidine ring—a common motif in bioactive molecules—and a fluorinated benzoyl group confers favorable pharmacological and pharmacokinetic properties.[3][4] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical principles, synthetic strategies, and diverse applications of this versatile building block. From its fundamental structure to its role in crafting potent antipsychotic and anti-inflammatory agents, we will explore the causality behind its utility and provide actionable insights for its application in the laboratory.[3][5]

PART 1: Molecular Structure and Physicochemical Properties

The structure of this compound consists of a piperidine ring substituted at the 4-position with a 4-fluorobenzoyl group.[5] This arrangement is critical to its function, with the carbonyl group acting as a hydrogen bond acceptor and the fluorophenyl group engaging in various non-covalent interactions, including hydrophobic and dipole interactions, within receptor binding pockets.[1][5] The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the ketone, which can be crucial for promoting hydrogen bonding with biological targets.[5]

Chemical Structure Diagram

Caption: 2D Structure of this compound.

Physicochemical Data

The compound is most commonly handled and utilized in its hydrochloride salt form, which enhances its stability and solubility in aqueous media.[3] The properties of both the free base and the hydrochloride salt are summarized below for comparative analysis.

| Property | This compound (Free Base) | This compound HCl (Salt) | References |

| CAS Number | 56346-57-7 | 25519-78-2 | [6][7] |

| Molecular Formula | C₁₂H₁₄FNO | C₁₂H₁₅ClFNO | [5][8] |

| Molecular Weight | 207.24 g/mol | 243.71 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | White to light tan powder | [6][9] |

| Melting Point | 102-105°C | 222-224°C | [6][10][11] |

| Solubility | Insoluble in water; Soluble in DMSO, methanol, chloroform | Soluble in polar solvents like water | [6][12] |

| Storage | Store at 2-8°C under an inert atmosphere | Store in a cool, well-ventilated place; Hygroscopic | [3][6][9] |

| Purity (Typical) | ≥98.5% (HPLC) | ≥98.0% | [6][9] |

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction, a robust and scalable method for forming carbon-carbon bonds between an aromatic ring and an acyl group. The choice of starting materials and reaction conditions is critical to maximize yield and minimize the formation of impurities.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound HCl.

Detailed Experimental Protocol: Synthesis from 1-Acetylisonipecotoyl Chloride

This protocol is a two-stage process involving an initial Friedel-Crafts acylation to create the protected intermediate, followed by acidic hydrolysis to yield the final hydrochloride salt.[10][13]

Stage 1: Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine [13]

-

Setup: In a reaction vessel equipped with a stirrer and reflux condenser, prepare a mixture of aluminum chloride (93.0 g) in fluorobenzene (150 ml).

-

Addition: Slowly add 1-acetylisonipecotoyl chloride (70 g) to the stirring mixture.

-

Causality Insight: The piperidine nitrogen is protected with an acetyl group to prevent it from reacting with the Lewis acid (AlCl₃) or the acyl chloride. AlCl₃ acts as a Lewis acid catalyst, activating the acyl chloride for electrophilic attack on the electron-rich fluorobenzene ring.

-

-

Reaction: After the addition is complete, heat the mixture to reflux for one hour to drive the reaction to completion.

-

Workup: Pour the reaction mixture onto ice to quench the reaction and decompose the aluminum chloride complex. The product will partition into the organic layer.

-

Extraction: Separate the layers. Extract the aqueous layer twice with chloroform and combine the extracts with the original organic layer.

-

Purification: Dry the combined organic solution and concentrate it under reduced pressure. The resulting solid, 1-acetyl-4-(4-fluorobenzoyl)piperidine, can be further purified by recrystallization from a ligroin-diisopropyl ether mixture.[13]

Stage 2: Synthesis of this compound hydrochloride [10]

-

Hydrolysis: Dissolve the intermediate from Stage 1 (70.6 g) in 200 ml of 6N hydrochloric acid.

-

Reaction: Heat the solution to reflux for 2 hours.

-

Causality Insight: The strong acidic conditions and heat facilitate the hydrolysis of the N-acetyl amide bond, deprotecting the piperidine nitrogen.

-

-

Workup: Cool the solution and extract twice with ether to remove any non-basic organic impurities.

-

Basification & Extraction: Basify the aqueous solution with sodium hydroxide and extract the free base product with benzene.

-

Isolation: Dry and filter the benzene extracts, then concentrate under reduced pressure to obtain the free base as a residual oil.

-

Salt Formation: Dissolve the oil in ether and bubble hydrogen chloride (HCl) gas into the solution with stirring. This protonates the basic piperidine nitrogen, causing the hydrochloride salt to precipitate.

-

Self-Validation: The precipitation of a solid upon introduction of HCl gas confirms the successful formation of the amine salt, which is typically much less soluble in nonpolar solvents like ether than its free base form.

-

-

Final Purification: Collect the salt by filtration, wash with ether, and recrystallize from isopropanol to yield the final, purified this compound hydrochloride. The melting point should be sharp, around 222-224°C, confirming purity.[10]

PART 3: Key Chemical Reactions and Derivatizations

This compound is a versatile intermediate precisely because its two key functional groups—the secondary amine of the piperidine ring and the ketone of the benzoyl group—can be selectively modified to generate a vast library of derivatives.

-

N-Alkylation/Acylation: The piperidine nitrogen is a nucleophile and can readily react with various electrophiles. This is the most common site for modification to introduce diverse side chains that modulate pharmacological activity, solubility, and receptor selectivity. For instance, reaction with 3-bromopropanol yields 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine.[14]

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5] This conversion from a planar ketone to a chiral alcohol introduces a stereocenter and changes the group from a hydrogen bond acceptor to both a donor and acceptor, significantly altering receptor interactions.

-

Substitution: While more challenging, nucleophilic aromatic substitution can replace the fluorine atom on the benzoyl group with other nucleophiles like amines or thiols under specific conditions.[5]

Derivatization Pathways Diagram

Caption: Key derivatization pathways for this compound.

PART 4: Applications in Medicinal Chemistry and Drug Development

The 4-(p-fluorobenzoyl)piperidine fragment is a well-established pharmacophore, particularly for ligands targeting serotoninergic (5-HT) and dopaminergic (D) receptors.[1] This has made it a cornerstone in the development of treatments for neuropsychiatric disorders.

-

Antipsychotics and Neuroscience Research: The fragment is a key component of atypical antipsychotics. It is considered a constrained analog of the butyrophenone pharmacophore found in drugs like haloperidol.[1][5] Its structure is crucial for anchoring ligands to the 5-HT₂A receptor, a primary target for atypical antipsychotics.[1][2] Derivatives have shown high binding affinity for both 5-HT₂A and D₂ receptors, and structure-activity relationship (SAR) studies continually leverage this scaffold to fine-tune receptor selectivity and reduce extrapyramidal side effects.[1]

-

Analgesics and Anti-inflammatory Agents: The compound serves as a valuable intermediate in the synthesis of novel analgesics and anti-inflammatory drugs.[3] Its structural features allow for the development of compounds that can modulate pathways involved in pain and inflammation.

-

Case Study: Synthesis of Ketanserin: A prominent application of this compound is in the synthesis of Ketanserin, an antihypertensive drug that acts as a selective 5-HT₂A receptor antagonist.[5][] The synthesis involves the N-alkylation of the piperidine nitrogen with a quinazoline-dione side chain, demonstrating its utility as a readily derivatizable core.[5]

-

Migraine Therapy: Derivatives of this compound, such as LY334370, have demonstrated nanomolar affinity for 5-HT₁F receptors, a critical target for the development of novel migraine therapies.[5]

PART 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound and its hydrochloride salt is essential. The compound is classified as an irritant and requires appropriate personal protective equipment (PPE).

| Hazard Class | GHS Classification | Precautionary Measures | References |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [8] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. | [8][16] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [8][16] |

| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [8][16] |

Storage and Disposal: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] As the hydrochloride salt is hygroscopic, protection from moisture is critical.[9] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][17]

Conclusion

This compound is far more than a simple chemical intermediate; it is a validated, privileged scaffold that has significantly impacted drug discovery. Its synthetic accessibility, coupled with the tunable nature of its functional groups, allows medicinal chemists to systematically explore chemical space and optimize ligand-receptor interactions. From foundational research into neurotransmitter systems to the development of marketed pharmaceuticals, this compound continues to be an indispensable tool for professionals dedicated to advancing human health.

References

-

PrepChem.com. (n.d.). Synthesis of this compound hydrochloride. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comprehensive Technical Profile of this compound (CAS 56346-57-7). [Link]

-

LabSolutions. (n.d.). This compound hydrochloride. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Iovine, V., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]

-

Pipzine Chemicals. (n.d.). This compound hydrochloridde. [Link]

-

Iovine, V., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

-

PubChem. (n.d.). 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]

-

LookChem. (n.d.). Key Specifications and Handling of this compound HCl. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

- 11. 25519-78-2 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound Hydrochloride: Chemical Properties, Uses, Safety Data | Reliable China Supplier [pipzine-chem.com]

- 13. prepchem.com [prepchem.com]

- 14. prepchem.com [prepchem.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

An In-Depth Technical Guide to (4-fluorophenyl)(piperidin-4-yl)methanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-fluorophenyl)(piperidin-4-yl)methanone is a synthetic compound featuring a piperidine ring linked to a 4-fluorobenzoyl group. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. This comprehensive technical guide provides a detailed overview of the fundamental properties, synthesis, and potential pharmacological applications of (4-fluorophenyl)(piperidin-4-yl)methanone and its derivatives. The discussion encompasses established synthetic routes, including Friedel-Crafts acylation and Grignard reactions, and explores the diverse biological activities associated with this chemical class, such as their potential as sigma-1 receptor ligands and their role in the development of antipsychotic and antihypertensive agents.

Introduction

The piperidin-4-one scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[1][2] The incorporation of an aryl ketone, specifically a 4-fluorobenzoyl group, at the 4-position of the piperidine ring gives rise to (4-fluorophenyl)(piperidin-4-yl)methanone, a key intermediate and pharmacophore. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. This guide aims to provide a thorough understanding of the chemical and pharmacological landscape of this important compound and its analogues.

Chemical and Physical Properties

(4-fluorophenyl)(piperidin-4-yl)methanone is typically available as a hydrochloride salt, which improves its stability and solubility. The fundamental properties of the free base and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (4-fluorophenyl)(piperidin-4-yl)methanone | |

| Synonyms | 4-(4-Fluorobenzoyl)piperidine | [3][4] |

| CAS Number | 56346-57-7 (free base) | [4] |

| 25519-78-2 (hydrochloride) | [5] | |

| Molecular Formula | C₁₂H₁₄FNO | [4] |

| Molecular Weight | 207.24 g/mol (free base) | |

| Melting Point | 223-226 °C (hydrochloride) | [3][5] |

| Boiling Point | 323.2 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

Synthesis of (4-fluorophenyl)(piperidin-4-yl)methanone

The synthesis of (4-fluorophenyl)(piperidin-4-yl)methanone can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies are highlighted below: Friedel-Crafts acylation and Grignard reaction.

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This approach can be adapted for the synthesis of 4-aroylpiperidines. A representative synthetic pathway starting from isonipecotic acid (piperidine-4-carboxylic acid) is outlined below.[1][6][7]

Figure 1: General workflow for the synthesis of (4-fluorophenyl)(piperidin-4-yl)methanone via Friedel-Crafts acylation.

Experimental Protocol (Illustrative):

-

N-Protection of Isonipecotic Acid: Isonipecotic acid is first protected at the nitrogen atom to prevent side reactions. For instance, acetylation using acetic anhydride in the presence of a base like pyridine yields 1-acetylpiperidine-4-carboxylic acid.[6]

-

Formation of the Acyl Chloride: The carboxylic acid is then converted to the more reactive acyl chloride. This is typically achieved by reacting the N-protected isonipecotic acid with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.[1]

-

Friedel-Crafts Acylation: The resulting acyl chloride is then reacted with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like 1,2-dichloroethane. This electrophilic aromatic substitution reaction forms the desired ketone.[1][6]

-

N-Deprotection: The final step involves the removal of the N-protecting group. In the case of an acetyl group, this can be accomplished by heating with aqueous hydrochloric acid, which also forms the hydrochloride salt of the final product.[6]

Synthesis via Grignard Reaction

An alternative approach involves the use of an organometallic reagent, such as a Grignard reagent. This method typically starts from a piperidine-4-carbonitrile or a piperidine-4-carboxylic acid derivative.

Figure 2: Potential synthetic routes to (4-fluorophenyl)(piperidin-4-yl)methanone using a Grignard reaction.

Conceptual Experimental Workflow (Route A):

-

Preparation of Grignard Reagent: 4-Fluorophenylmagnesium bromide is prepared by reacting 4-bromofluorobenzene with magnesium turnings in an anhydrous ether solvent like THF.

-

Grignard Addition to Nitrile: The Grignard reagent is added to a solution of N-Boc-piperidine-4-carbonitrile. The reaction initially forms an imine-magnesium salt.

-

Hydrolysis: The intermediate is hydrolyzed with aqueous acid to yield the N-Boc protected ketone.

-

Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to afford the final product.

Pharmacological Profile and Therapeutic Potential

While specific pharmacological data for (4-fluorophenyl)(piperidin-4-yl)methanone is not extensively reported in publicly available literature, the broader class of 4-aroylpiperidines has been the subject of significant research, revealing a range of biological activities.

Sigma-1 Receptor Ligands

Derivatives of 4-aroylpiperidines have been identified as selective ligands for sigma-1 receptors.[8][9] These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and neurodegenerative diseases.[8][9] The affinity of these compounds for sigma-1 receptors is influenced by the substituents on both the piperidine nitrogen and the aromatic ring of the aroyl group.[9] Quantitative structure-activity relationship (QSAR) studies have suggested that hydrophobic interactions play a crucial role in the binding of these ligands to the sigma-1 receptor.[8][9]

Serotonin and Dopamine Receptor Ligands

The (4-fluorophenyl)piperidine moiety is a common structural feature in ligands for serotonin and dopamine receptors. For instance, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), a potent 5-HT2A receptor inverse agonist with potential antipsychotic properties, incorporates a related structural element.[10][11] Furthermore, derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have shown high affinity for the serotonin transporter (SERT), suggesting their potential as antidepressants.[12] The affinity of these compounds for dopamine receptors, particularly the D4 subtype, has also been explored, with some derivatives exhibiting high affinity and selectivity.[13][14][15][16]

Other Potential Applications

The versatility of the (4-fluorophenyl)(piperidin-4-yl)methanone scaffold extends to other therapeutic areas. For example, certain N-substituted piperidine derivatives have been investigated as inhibitors of steroid-5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenetic alopecia.[17]

Future Directions

(4-fluorophenyl)(piperidin-4-yl)methanone represents a valuable building block in drug discovery. Future research efforts could focus on:

-

Elucidation of the specific pharmacological profile of the parent compound to identify its primary biological targets.

-

Synthesis and screening of novel derivatives to optimize potency and selectivity for specific receptors or enzymes.

-

In-depth structure-activity relationship (SAR) studies to guide the design of next-generation therapeutic agents.

-

Investigation of its potential in a wider range of therapeutic areas , leveraging the known activities of related compounds.

Conclusion

(4-fluorophenyl)(piperidin-4-yl)methanone is a key chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its structural framework is present in numerous biologically active molecules. This technical guide has provided a comprehensive overview of its fundamental properties, synthetic methodologies, and the pharmacological context of the broader class of 4-aroylpiperidines. Further investigation into the specific biological activities of this compound is warranted and holds promise for the development of novel therapeutics.

References

-

Mavromoustakos, T., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. [Link]

-

El-Subbagh, H. I., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 53. [Link]

-

Di Zanni, E., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6527. [Link]

-

El-Subbagh, H. I., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 53. [Link]

-

ResearchGate. (2016). (PDF) 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

Rowley, M., et al. (2001). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of Medicinal Chemistry, 44(4), 477-492. [Link]

- Google Patents. (2012). EP2455377A1 - Synthesis of fentanyl analogs.

-

NCBI. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. [Link]

-

Di Zanni, E., et al. (2008). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 18(10), 3051-3055. [Link]

-

NCBI. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 25(10), 1147-1152. [Link]

-

Wikipedia. Isonipecotic acid. [Link]

-

PubMed. (2001). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. [Link]

-

NCBI. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]

-

BIOSYNCE. (4-Fluorophenyl)(piperidin-4-yl)methanone CAS 56346-57-7. [Link]

-

ResearchGate. (2006). (PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. [Link]

-

PubMed. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. [Link]

-

ChemBK. (4-Fluorophenyl)(piperidin-4-yl)methanone. [Link]

-

PubMed. (2013). Piperidin-4-one: the potential pharmacophore. [Link]

-

ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... [Link]

-

PubChem. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone. [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. 56346-57-7|(4-Fluorophenyl)(piperidin-4-yl)methanone|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 4-(4-Fluorobenzoyl)piperidine in medicinal chemistry

An In-Depth Technical Guide to the Role of 4-(4-Fluorobenzoyl)piperidine in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold represents a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a multitude of clinically successful therapeutic agents.[1][2] Its unique combination of a rigid piperidine ring, a polar ketone linker, and a metabolically robust fluorinated phenyl moiety provides a versatile platform for drug design. This guide offers a comprehensive exploration of this compound, detailing its synthesis, physicochemical properties, and profound impact as a key building block in the development of drugs targeting the central nervous system (CNS), inflammation, and allergic responses. We will delve into the strategic rationale behind its use, supported by detailed protocols, structure-activity relationship (SAR) insights, and mechanistic diagrams to equip researchers and drug development professionals with actionable knowledge.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets with high affinity. The this compound moiety is a quintessential example of such a scaffold. Its incorporation into drug candidates is a deliberate strategy to optimize pharmacological activity and pharmacokinetic profiles.

The structure is particularly prominent in agents targeting serotoninergic and dopaminergic receptors, where it is considered a conformationally constrained analogue of the butyrophenone pharmacophore, crucial for anchoring ligands to receptors like the 5-HT₂A subtype.[1] The strategic placement of a fluorine atom on the benzoyl group is a classic medicinal chemistry tactic to block metabolic oxidation at the para-position, thereby enhancing bioavailability and modulating electronic properties for improved target engagement.[3][4] Consequently, this compound is not merely a passive linker but an active contributor to the therapeutic profile of the final drug molecule, serving as a versatile intermediate for further chemical elaboration.[3][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a core scaffold's properties is fundamental for its effective utilization in a research setting.

Physicochemical Properties

The following table summarizes the key physical and chemical characteristics of this compound and its commonly used hydrochloride salt.

| Property | This compound | This compound HCl | Source(s) |

| CAS Number | 56346-57-7 | 25519-78-2 | [3][5] |

| Molecular Formula | C₁₂H₁₄FNO | C₁₂H₁₄FNO·HCl | [5][7] |

| Molecular Weight | 207.24 g/mol | 243.71 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder | Solid | [3][5] |

| Melting Point | 102-105°C (typical) | Not specified | [3] |

| Solubility | Soluble in DMSO, methanol, chloroform; insoluble in water | Soluble (form not specified) | [3][5] |

| Storage | 2-8°C under an inert atmosphere | 0-8°C | [3][5] |

Spectroscopic Characterization

Spectroscopic data is critical for reaction monitoring and final product confirmation. The following are representative data points for the title compound.

| Data Type | Representative Values and Interpretation |

| ¹H NMR | Aromatic Protons: Two sets of doublets (or multiplets) between δ 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. Protons ortho to the carbonyl are typically downfield. Piperidine Protons: Complex multiplets between δ 1.5-3.5 ppm. Protons alpha to the nitrogen appear further downfield. Methine Proton (CH-CO): A multiplet, often a tt or dtt, around δ 3.0-3.5 ppm. NH Proton: A broad singlet (variable position) for the free base. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal at δ > 195 ppm. Aromatic Carbons: Signals between δ 115-165 ppm. The carbon attached to fluorine (C-F) will show a large ¹JCF coupling constant (~250 Hz). Piperidine Carbons: Signals in the aliphatic region, typically δ 25-55 ppm. |

| IR (Infrared) | C=O Stretch: Strong absorption band around 1670-1685 cm⁻¹ (conjugated ketone). C-F Stretch: Strong absorption in the 1200-1250 cm⁻¹ region. N-H Stretch: A moderate, broad peak around 3300-3400 cm⁻¹ for the free base (secondary amine). |

Core Synthesis Pathway: A Validated Protocol

The most common and efficient synthesis of this compound is achieved via a two-step process involving a Friedel-Crafts acylation followed by deprotection. This self-validating system ensures high purity and yield, critical for downstream applications.

Step 1: Friedel-Crafts Acylation to N-Protected Intermediate

The causality behind this step is the generation of a potent electrophile (an acylium ion or its complex with the Lewis acid) from an N-protected piperidine-4-carbonyl chloride.[8][9] The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, which then undergoes electrophilic aromatic substitution onto the electron-rich fluorobenzene ring.[10][11][12] The N-acetyl protecting group is crucial to prevent side reactions at the piperidine nitrogen.

Caption: Step 1: Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine [10]

-

Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with aluminum chloride (1.25 eq) suspended in fluorobenzene (used as both solvent and reactant).

-

Addition: Slowly add 1-acetylisonipecotoyl chloride (1.0 eq) to the stirring mixture. The reaction is exothermic.

-

Reaction: After the addition is complete, heat the mixture to reflux for one hour to ensure complete reaction.

-

Workup: Carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with chloroform. Combine all organic extracts.

-

Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ligroin/diisopropyl ether) to yield pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.

Step 2: N-Deprotection to Yield the Core Scaffold

The acetyl protecting group is readily removed via acid-catalyzed hydrolysis to liberate the secondary amine of the piperidine ring, yielding the final target scaffold, often isolated as its hydrochloride salt for enhanced stability and handling.[13]

Experimental Protocol: Synthesis of this compound hydrochloride [13]

-

Setup: Dissolve the 1-acetyl-4-(4-fluorobenzoyl)piperidine (1.0 eq) from Step 1 in 6N hydrochloric acid.

-

Reaction: Heat the solution to reflux for 2 hours to drive the hydrolysis to completion.

-

Workup (Acid/Base Extraction): Cool the solution and extract twice with ether to remove any non-basic impurities. Basify the aqueous solution with sodium hydroxide.

-

Extraction: Extract the liberated free base into benzene (or another suitable organic solvent).

-

Salt Formation: Dry the combined benzene extracts, filter, and concentrate under reduced pressure. Dissolve the residual oil in ether and bubble hydrogen chloride gas into the solution.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with ether, and dry. Recrystallize from a solvent like isopropanol to obtain the final, pure product.

Caption: Workflow for derivatizing the core scaffold.

General Protocol: N-Alkylation of this compound [14]1. Setup: Combine this compound (1.0 eq), the desired alkylating agent (e.g., 3-bromopropanol, 1.05 eq), and a mild base (e.g., anhydrous potassium carbonate, 1.05 eq) in a suitable solvent (e.g., 1-butanol). 2. Reaction: Stir the mixture at reflux for an extended period (e.g., 15 hours) until TLC or LC-MS indicates the consumption of the starting material. 3. Workup: Filter the mixture to remove the inorganic base. Concentrate the filtrate under vacuum. 4. Purification: The residual oil can be purified using acid-base extraction followed by crystallization or column chromatography to yield the desired N-substituted product.

Key Therapeutic Areas and SAR Insights

The this compound moiety is a privileged fragment primarily because of its proven success in modulating CNS targets, but its utility extends to other areas.

Antipsychotics and Neuroscience

This is the most prominent application area. The scaffold is a key component of ligands for dopamine (D₂) and serotonin (5-HT₂A) receptors. [1][15]* SAR Rationale: The 4-fluorobenzoyl group is critical for orienting the molecule within the receptor binding pocket. [1]The ketone's oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for affinity. [1]The piperidine ring provides a rigid spacer, correctly positioning the terminal pharmacophoric elements. Positional isomerism studies show that substitution at the 4-position of the piperidine ring is often optimal for binding affinity compared to other positions. [16]

Antihistamines

The fluorophenyl-piperidine motif is a recurring theme in the design of potent and selective H₁-antihistamine agents. [17][18][19][20]While it may be part of a larger, more complex structure, its foundational role in providing the correct geometry and physicochemical properties is undeniable.

Analgesics and Anti-inflammatory Agents

The scaffold serves as a valuable starting point for the synthesis of novel analgesics and anti-inflammatory drugs. [5]Its ability to be readily modified allows for the exploration of diverse chemical space to identify compounds with high potency and favorable safety profiles. [21]

Caption: Key SAR features of the scaffold.

Conclusion

This compound has firmly established itself as more than just an intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its well-defined synthesis provides a reliable source of a high-purity scaffold, while its inherent structural and electronic properties offer a significant head start in the design of potent and metabolically stable drug candidates. The proven success of this moiety, particularly in the challenging field of neuroscience, ensures that it will remain a highly relevant and frequently utilized building block in the ongoing quest for novel and improved therapeutics. This guide provides the foundational knowledge and practical protocols to leverage the full potential of this remarkable chemical entity.

References

-

PrepChem.com. Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. [Link]

-

PrepChem.com. Synthesis of this compound hydrochloride. [Link]

-

PrepChem.com. Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Comprehensive Technical Profile of this compound (CAS 56346-57-7). [Link]

-

PubChem. This compound | C12H14FNO | CID 2724440. [Link]

-

UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

PubChem. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. [Link]

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

NIH PubMed Central. Synthesis of anti-allergic drugs. [Link]

-

PubMed. New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-a mines. [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

-

ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

-

PubMed. New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines. [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

ResearchGate. Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. [Link]

-

University of Wisconsin-Madison. Supporting Information. [Link]

-

YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

-

PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. [Link]

-

Sonoma State University. Chem 117 Reference Spectra Spring 2011. [Link]

-

YouTube. Friedel-Crafts Acylation. [Link]

-

NIH PubMed Central. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

-

Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

NIH PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]

-

ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

-

Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

-

PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

RSC Publishing. Synthesis of anti-allergic drugs. [Link]

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

ResearchGate. (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. [Link]

-

British Journal of Pharmacology. Drug repurposing for cardiovascular diseases: New targets and indications for probenecid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound hydrochloride_TargetMol [targetmol.com]

- 7. This compound | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 12. youtube.com [youtube.com]

- 13. prepchem.com [prepchem.com]

- 14. prepchem.com [prepchem.com]

- 15. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-a mines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Privileged Scaffold

An In-depth Technical Guide to 4-(4-Fluorobenzoyl)piperidine: A Cornerstone Intermediate in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. This compound is a preeminent example of such a "privileged structure."[1][2] Comprising a piperidine ring C-4 substituted with a 4-fluorobenzoyl moiety, this intermediate is a cornerstone in the synthesis of a multitude of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1][3][4] Its prevalence stems from a combination of synthetic accessibility and inherent structural features that are crucial for potent and selective interactions with key biological targets like serotonin and dopamine receptors.[1][2] The constrained piperidine ring serves as a versatile scaffold, while the 4-fluorobenzoyl group is recognized as a critical pharmacophore, enhancing binding affinity and modulating the electronic properties of the final drug molecule.[1][5] This guide offers a comprehensive exploration of this compound, from its synthesis and chemical behavior to its pivotal role in the development of life-changing pharmaceuticals.

Physicochemical and Spectroscopic Profile

A precise understanding of a chemical intermediate's properties is fundamental to its effective use. This compound is typically supplied as a stable, white to off-white crystalline powder. Its hydrochloride salt is often used in synthesis due to its improved stability and handling characteristics.[6]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | (4-Fluorophenyl)(piperidin-4-yl)methanone | [7] |

| CAS Number | 56346-57-7 (Free Base) | [7] |

| 25519-78-2 (HCl Salt) | [5][6][8] | |

| Molecular Formula | C₁₂H₁₄FNO (Free Base) | [7] |

| C₁₂H₁₅ClFNO (HCl Salt) | [5] | |

| Molecular Weight | 207.24 g/mol (Free Base) | [7] |

| 243.71 g/mol (HCl Salt) | [6][9] | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 102-105°C (Free Base) | |

| 222-224°C (HCl Salt) | [8][10] | |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in water (Free Base) | [11] |

| Soluble in water and other polar solvents (HCl Salt) | [12] | |

| Purity (Typical) | ≥98.0% (HPLC) | [11] |

Spectroscopic Characterization

Spectroscopic analysis validates the structure and purity of the intermediate. While detailed spectra are instrument-specific, typical chemical shifts and absorption bands provide a reliable fingerprint for the molecule.

-

¹H NMR: In a typical ¹H NMR spectrum (in CDCl₃), the piperidine protons would appear as multiplets in the δ 1.5-3.0 ppm range. The proton at the C4 position would be a multiplet further downfield. The aromatic protons of the 4-fluorobenzoyl group would present as two distinct multiplets (doublet of doublets or complex multiplets) in the aromatic region (δ 7.0-8.0 ppm) due to fluorine coupling.

-

¹³C NMR: The carbonyl carbon is a key diagnostic peak, appearing significantly downfield (around δ 190-200 ppm). The carbons of the piperidine ring would be found in the δ 25-50 ppm range. The aromatic carbons would appear between δ 115-165 ppm, with the carbon attached to the fluorine showing a characteristic large C-F coupling constant.[13]

-

FTIR: The infrared spectrum prominently displays a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1670-1690 cm⁻¹. The C-F stretch appears in the fingerprint region, usually between 1200-1250 cm⁻¹. The N-H stretch of the secondary amine in the free base is visible as a moderate band around 3300-3400 cm⁻¹.[14]

-

Mass Spectrometry: The molecular ion peak [M]+ for the free base would be observed at m/z 207, confirming its molecular weight.

Synthesis: A Stepwise Approach

The most common and industrially scalable synthesis of this compound is a two-step process involving a Friedel-Crafts acylation followed by deprotection. This method ensures high yields and purity.

Workflow for the Synthesis of this compound HCl

Caption: Synthetic workflow for this compound HCl.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine[15]

-

Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and reflux condenser, prepare a mixture of aluminum chloride (93.0 g) in fluorobenzene (150 ml).

-

Acylation: Slowly add 1-acetylisonipecotoyl chloride (70 g) to the stirring mixture. The N-acetyl group serves as a protecting group for the piperidine nitrogen, preventing it from reacting with the Lewis acid or acyl chloride.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for one hour. The Friedel-Crafts acylation occurs, where the electrophilic acylium ion attacks the electron-rich fluorobenzene ring, preferentially at the para position.

-

Workup: Cool the reaction mixture and carefully pour it onto ice. This quenches the reaction and dissolves the aluminum salts.

-

Extraction: Separate the resulting two layers. Extract the aqueous layer twice with chloroform. Combine the chloroform extracts with the original fluorobenzene layer.

-

Isolation: Dry the combined organic solution and concentrate it under reduced pressure. This will leave a crystalline white solid.

-

Purification: Recrystallize the solid from a ligroin-diisopropyl ether mixture to yield pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.[15]

Protocol 2: Synthesis of this compound hydrochloride[10]

-

Hydrolysis: Prepare a solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine (70.6 g) in 200 ml of 6N hydrochloric acid.

-

Reaction: Heat the solution to reflux for 2 hours. The acidic conditions hydrolyze the amide bond of the acetyl group, removing the protecting group and forming the hydrochloride salt of the piperidine nitrogen.

-

Workup: Cool the solution and extract it twice with ether to remove any non-basic organic impurities.

-

Basification & Extraction: Basify the aqueous solution with sodium hydroxide and then extract with benzene. This converts the hydrochloride salt to the free base, which is soluble in the organic solvent.

-

Isolation of Free Base: Dry the benzene extracts, filter, and concentrate the filtrate under reduced pressure to obtain the residual oil (free base).

-

Salt Formation: Dissolve the oil in ether and bubble hydrogen chloride (HCl) gas into the solution with stirring. This protonates the piperidine nitrogen, causing the hydrochloride salt to precipitate.

-

Purification: Collect the salt by filtration, wash with ether, and dry. Recrystallize the salt from isopropanol to obtain the final, pure product of this compound hydrochloride.[10]

Chemical Reactivity: A Versatile Synthetic Hub

The synthetic utility of this compound arises from the distinct reactivity of its functional groups. The secondary amine of the piperidine ring is a potent nucleophile, while the benzoyl ketone offers a site for reduction or other carbonyl chemistry.

Caption: Key reaction sites on the this compound scaffold.

-

N-Alkylation: The secondary amine is readily alkylated via nucleophilic substitution reactions with various alkyl halides (e.g., 3-bromopropanol) or by reductive amination.[16] This is the most common modification, allowing for the introduction of diverse side chains that are crucial for tuning the pharmacological profile of the final molecule.

-

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[5] This modification can alter the molecule's hydrogen bonding capacity and steric profile.

-

Aromatic Substitution: While less common, the fluorine atom on the benzoyl ring can undergo nucleophilic aromatic substitution under specific conditions, though this is generally more difficult than reactions at the other sites.[5]

Pivotal Applications in Medicinal Chemistry

The this compound moiety is a defining feature in many CNS-active drugs, particularly atypical antipsychotics.[1][3] It is considered a constrained analog of the butyrophenone pharmacophore, a key structural element in drugs like haloperidol.[1][2]

Structure-Activity Relationship (SAR) Insights

The success of this scaffold is not coincidental. Each component plays a distinct role in receptor binding:

-

The Benzoyl Ketone: The carbonyl group acts as a strong hydrogen bond acceptor, which is critical for anchoring the ligand into the receptor's binding pocket.[1][2] Replacing it with a less polar benzyl group significantly reduces binding affinity.[5]

-

The Fluorine Atom: The electron-withdrawing nature of the fluorine atom at the 4-position increases the electrophilicity of the ketone, enhancing its hydrogen bonding potential.[5] This substituent is often superior to other groups like methoxy, which is electron-donating and can introduce steric hindrance.[5]

-

The Piperidine Ring: This saturated ring provides a rigid, three-dimensional structure that correctly orients the pharmacophoric elements for optimal interaction with the receptor. Its nitrogen atom serves as both a key attachment point for synthetic elaboration and a potential site for ionic interactions within the receptor environment.[4]

Case Study: Synthesis of Atypical Antipsychotics

This intermediate is a building block for numerous antipsychotic agents that modulate serotoninergic (5-HT) and dopaminergic (D₂) receptors.[1] For instance, it is a direct precursor in the synthesis of Ketanserin , a potent 5-HT₂A antagonist used to treat hypertension.[5] The synthesis involves the N-alkylation of this compound with a suitable quinazoline-containing side chain.[]

While not a direct precursor to the well-known antipsychotic Haloperidol , the 4-(4-fluorobenzoyl) moiety is the key pharmacophore of the butyrophenone class to which haloperidol belongs.[18] SAR studies on haloperidol derivatives confirm that this group is essential for its multi-receptor binding profile.[18] The design of novel haloperidol analogs often retains this critical structural feature while modifying other parts of the molecule to improve efficacy and reduce side effects.[19][20]

Table 2: Representative Drugs and Candidates Incorporating the this compound Scaffold

| Compound | Therapeutic Area / Target | Significance | Source(s) |

| Ketanserin | Antihypertensive / 5-HT₂A Antagonist | A classic example of a drug synthesized directly from the intermediate. | [1][5] |

| Altanserin | 5-HT₂A Antagonist | A high-affinity radioligand used in PET imaging to study 5-HT₂A receptors. | [] |

| Various Investigational Compounds | Antipsychotic / 5-HT & Dopamine Ligands | The scaffold is frequently used to develop new agents with tailored selectivity for different receptor subtypes (e.g., 5-HT₂A, 5-HT₁A, D₂). | [1][2] |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its salts is essential. It is classified as hazardous and requires appropriate safety precautions.

-

Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][21][22] It may also cause respiratory irritation.[7][21][22]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[21][23] Work should be conducted in a well-ventilated area or a chemical fume hood.[22][23]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[21][22]

-